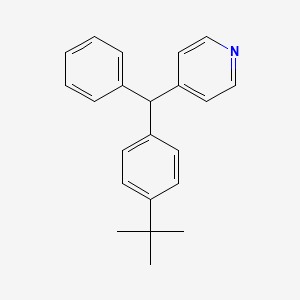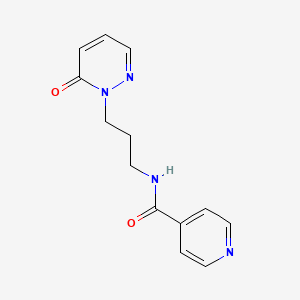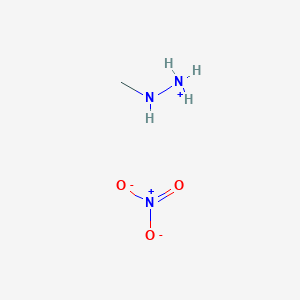
Hydrazine, methyl-, mononitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, methyl-, mononitrate is a chemical compound with the formula CH₆N₂O₃. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a methyl group, and it is combined with a nitrate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrazine, methyl-, mononitrate can be synthesized through several methods. One common approach involves the reaction of methylhydrazine with nitric acid under controlled conditions. The reaction typically requires careful temperature control and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and safety. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, methyl-, mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form methylhydrazine.
Substitution: The nitrate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce methylhydrazine.
Aplicaciones Científicas De Investigación
Hydrazine, methyl-, mononitrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which hydrazine, methyl-, mononitrate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. This can lead to the formation of reactive intermediates that participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine: The parent compound, known for its use as a rocket propellant and in chemical synthesis.
Methylhydrazine: A derivative of hydrazine with one methyl group, used in similar applications.
Dimethylhydrazine: Another derivative with two methyl groups, also used in rocket propellants and chemical synthesis.
Uniqueness
Hydrazine, methyl-, mononitrate is unique due to its combination of a methyl group and a nitrate group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
29674-96-2 |
|---|---|
Fórmula molecular |
CH7N3O3 |
Peso molecular |
109.09 g/mol |
Nombre IUPAC |
methylaminoazanium;nitrate |
InChI |
InChI=1S/CH6N2.NO3/c1-3-2;2-1(3)4/h3H,2H2,1H3;/q;-1/p+1 |
Clave InChI |
CESULTNSVQWAJJ-UHFFFAOYSA-O |
SMILES canónico |
CN[NH3+].[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



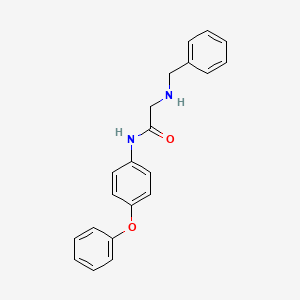
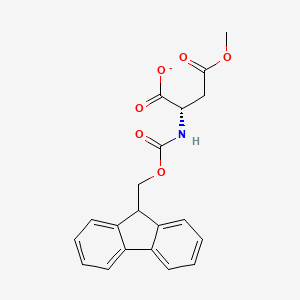
![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121202.png)
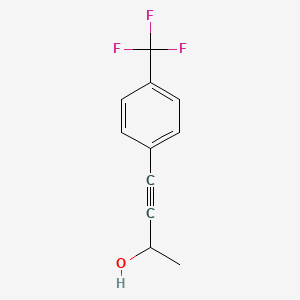
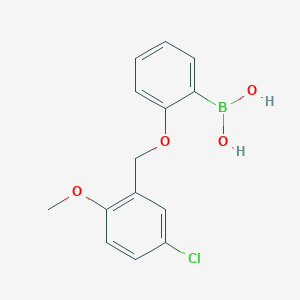
![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
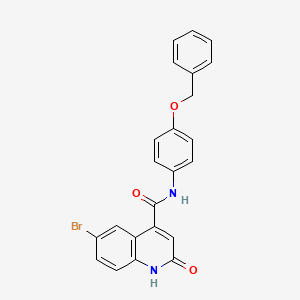
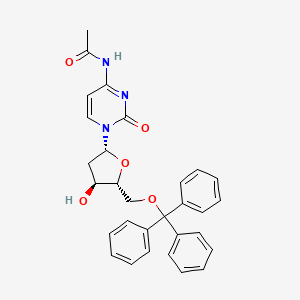

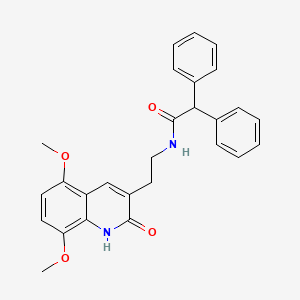
![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)
